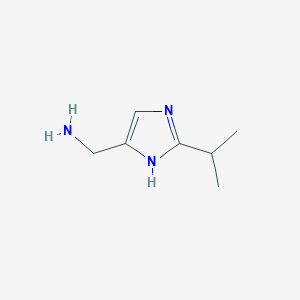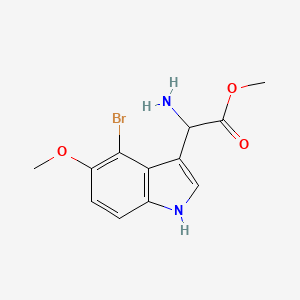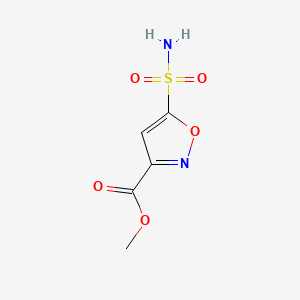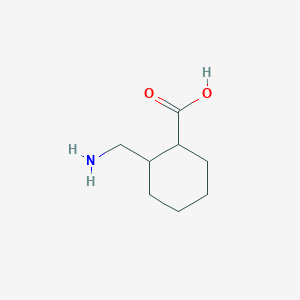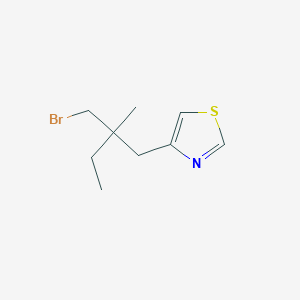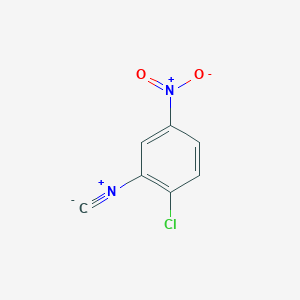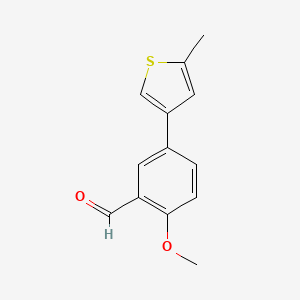
2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde is a chemical compound that belongs to the class of aromatic aldehydes. It features a methoxy group and a thiophene ring substituted at the benzaldehyde core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with 5-methylthiophene under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of 5-methylthiophene is reacted with 2-methoxybenzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and thiophene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are often used.
Major Products
Oxidation: 2-Methoxy-5-(5-methylthiophen-3-yl)benzoic acid.
Reduction: 2-Methoxy-5-(5-methylthiophen-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of dyes and pigments
作用機序
The mechanism of action of 2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-Methoxybenzaldehyde: Lacks the thiophene ring, making it less versatile in certain applications.
5-Methylthiophene-2-carbaldehyde: Lacks the methoxy group, affecting its reactivity and properties.
2-Methoxy-5-(thiophen-3-yl)benzaldehyde: Similar structure but without the methyl group on the thiophene ring.
Uniqueness
2-Methoxy-5-(5-methylthiophen-3-yl)benzaldehyde is unique due to the presence of both the methoxy group and the methyl-substituted thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science .
特性
分子式 |
C13H12O2S |
|---|---|
分子量 |
232.30 g/mol |
IUPAC名 |
2-methoxy-5-(5-methylthiophen-3-yl)benzaldehyde |
InChI |
InChI=1S/C13H12O2S/c1-9-5-12(8-16-9)10-3-4-13(15-2)11(6-10)7-14/h3-8H,1-2H3 |
InChIキー |
MUCIEEQKALCDGZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CS1)C2=CC(=C(C=C2)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


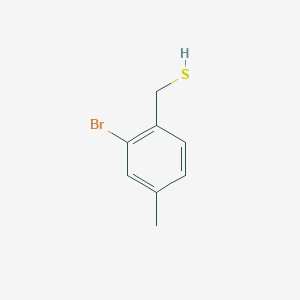
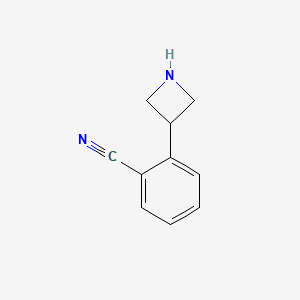
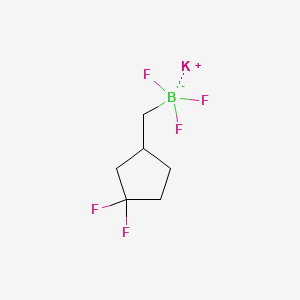
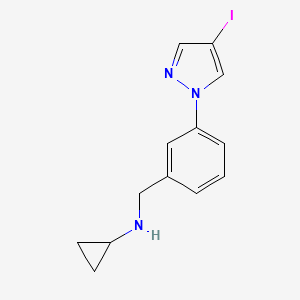


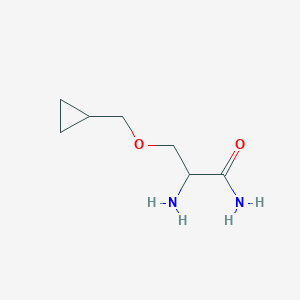
![1-[4-(Difluoromethoxy)phenyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B13628962.png)
